
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide
説明
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of pyridazinone compounds and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is not fully understood. However, it is known to target specific signaling pathways that are involved in various diseases. In cancer, it inhibits the activity of a protein called c-Met, which is overexpressed in many types of tumors. In inflammation, it inhibits the activity of a protein called p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, it modulates the activity of several neurotransmitter receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, it inhibits the growth of tumor cells and induces cell death by apoptosis. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In neurological disorders, it improves cognitive function and reduces neuroinflammation.
実験室実験の利点と制限
One of the major advantages of 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is its specificity for the target protein or pathway. This reduces the risk of off-target effects and toxicity. Another advantage is its good pharmacokinetic properties, which allow for easy administration and distribution in the body. However, one limitation is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans. Another limitation is the cost and time required for the synthesis and testing of the compound.
将来の方向性
There are several future directions for the development of 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life. This can be achieved by modifying the chemical structure of the compound. Additionally, further studies are needed to assess its safety and efficacy in clinical trials. Finally, the development of analogs and derivatives of 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide may lead to the discovery of more potent and selective compounds for the treatment of diseases.
Conclusion:
In conclusion, 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is a promising small molecule drug that has shown potential for the treatment of various diseases. Its specificity for the target protein or pathway, good pharmacokinetic properties, and favorable biochemical and physiological effects make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action, assess its safety and efficacy in clinical trials, and optimize its pharmacokinetic properties.
科学的研究の応用
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
2,6-difluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-14-7-5-13(6-8-14)17-9-10-18(27)26(25-17)12-2-11-24-20(28)19-15(22)3-1-4-16(19)23/h1,3-10H,2,11-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSGPGZMAYHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



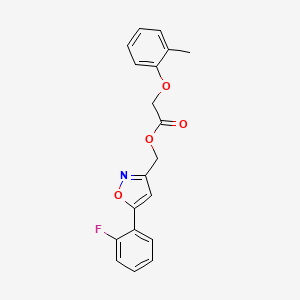
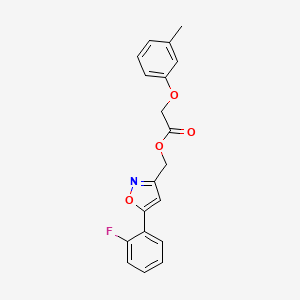
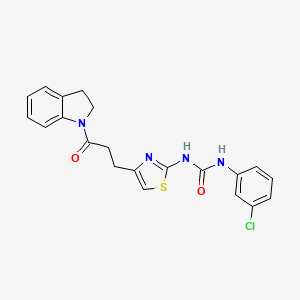
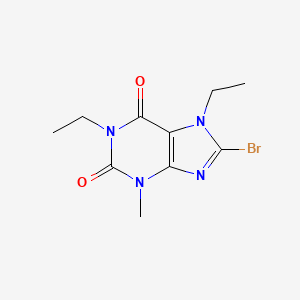
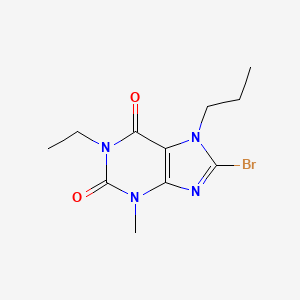
![N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3400780.png)
![N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400781.png)

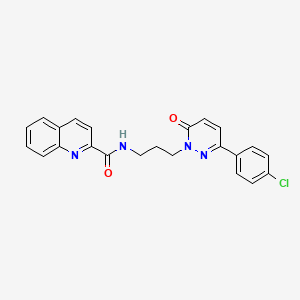
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B3400818.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(2-methoxybenzyl)acetamide](/img/structure/B3400829.png)
![N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400839.png)
